Gageomacrolactin 2
Description
Contextualization of Marine Microorganisms as a Source of Bioactive Secondary Metabolites
The world's oceans cover over 70% of the Earth's surface and host an immense diversity of life. core.ac.ukresearchgate.net For survival in competitive and often extreme marine environments, microorganisms have evolved to produce a wide array of chemical compounds. nih.gov These secondary metabolites are not directly involved in the basic life processes of the organism but play crucial roles in defense, communication, and competition. core.ac.ukmdpi.com The unique environmental pressures of the marine realm have driven the evolution of novel metabolic pathways, leading to the production of compounds with chemical scaffolds not typically found in their terrestrial counterparts. nih.gov
These marine-derived natural products exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties. core.ac.ukresearchgate.netnih.gov As such, they represent a significant and largely untapped resource for the discovery of new drugs and lead compounds. nih.gov The exploration of marine microorganisms for bioactive compounds is a rapidly expanding field of research, driven by the urgent need for new therapeutics to combat drug-resistant pathogens and other challenging diseases. researchgate.netfrontiersin.org
Significance of the Bacillus Genus in Macrolactone Production
The genus Bacillus, a group of Gram-positive, spore-forming bacteria, is widely distributed in both terrestrial and marine environments. cnr.it Marine Bacillus species, in particular, have garnered significant attention for their prolific production of a diverse range of secondary metabolites, including lipopeptides, polypeptides, and macrolactones. researchgate.netnih.gov These bacteria are known for their metabolic versatility and their ability to synthesize structurally complex molecules with potent biological activities. nih.gov
Macrolactones are a class of compounds characterized by a large lactone ring. Bacillus species produce a variety of macrolactones, many of which exhibit significant antimicrobial and cytotoxic activities. researchgate.nettandfonline.com The production of these compounds is often influenced by culture conditions, such as salinity, highlighting the adaptability of these bacteria and the potential to induce the production of novel metabolites through optimized fermentation. sci-hub.se The discovery of Gageomacrolactin 2 from a marine-derived strain of Bacillus subtilis underscores the importance of this genus as a source of new and bioactive macrolactones. sci-hub.se
Overview of the Macrolactin Family and Their Established Biological Activities
The macrolactins are a family of polyketide macrolides characterized by a 24-membered lactone ring that incorporates three distinct diene systems. mdpi.com First isolated in 1989, over 50 different macrolactin analogues have been identified to date. researchgate.netmdpi.com These compounds are primarily produced by marine-derived bacteria, particularly of the genus Bacillus. nih.gov
The macrolactin family exhibits a wide range of potent biological activities. They are well-known for their antibacterial effects against various pathogens. mdpi.com Additionally, studies have demonstrated their antiviral, antifungal, and antitumor activities. researchgate.netnih.gov The diverse biological profile of the macrolactin family makes them attractive candidates for further investigation and development as therapeutic agents. nih.gov
This compound is a specific member of this family, identified as an O-methylated derivative of macrolactin B. sci-hub.se It was isolated from the fermentation of Bacillus subtilis strain 109GGC020, which was collected from marine sediment. Research has shown that gageomacrolactins, including this compound, exhibit strong antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comresearchgate.net
Detailed Research Findings
| Compound | Activity | Target Organisms | MIC Values (μM) | Reference |
|---|---|---|---|---|
| Gageomacrolactins | Antibacterial | Staphylococcus aureus, Bacillus subtilis, B. cereus, Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa | 0.02–0.05 | mdpi.com |
| Gageomacrolactins | Antifungal | Aspergillus niger, Botrytis cinerea, Colletotrichum acutatum, Candida albicans, Rhizoctonia solani | 0.04–0.3 | mdpi.com |
| Gageomacrolactins 1-3 | Antibacterial | Pseudomonas aeruginosa | 0.02-0.05 | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-14-hydroxy-16-methoxy-24-methyl-8-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O10/c1-22-14-8-4-3-5-10-18-25(38-2)20-23(33)15-9-6-11-16-24(17-12-7-13-19-27(34)39-22)40-31-30(37)29(36)28(35)26(21-32)41-31/h3,5-7,9-13,16,18-19,22-26,28-33,35-37H,4,8,14-15,17,20-21H2,1-2H3/b5-3+,9-6-,12-7+,16-11+,18-10+,19-13-/t22-,23+,24-,25+,26+,28+,29-,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTSCDVSKIOZMR-DEKVHSLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery, Isolation, and Advanced Structural Elucidation of Gageomacrolactin 2
Origin and Cultivation of the Producing Microorganism
The journey of Gageomacrolactin 2 begins with a specific marine bacterium, from its initial isolation to the optimization of its growth for metabolite production.
Isolation from Marine-Derived Bacillus subtilis Strain 109GGC020
This compound is a secondary metabolite produced by the bacterial strain 109GGC020. nih.gov This strain was identified as Bacillus subtilis through a meticulous analysis of its 16S rRNA gene sequence. nih.govacs.org The isolation of this particular strain is part of a broader scientific endeavor to discover new antimicrobial agents from marine bacteria, which are recognized as a potential source of structurally diverse and biologically active compounds not typically found in terrestrial organisms. nih.govacs.org The producing strain, B. subtilis 109GGC020, has also been found to produce other related compounds, including Gageomacrolactins 1 and 3, as well as known macrolactins. nih.govacs.org
Geographical Sourcing of the Producing Strain (Gageocho, Republic of Korea)
The producing microorganism, Bacillus subtilis strain 109GGC020, was isolated from a marine sediment sample. nih.govacs.org This sample was collected from Gageocho, a reef located in the southern waters of the Republic of Korea. nih.govacs.orgmdpi.com This region of the East Sea is a source of diverse marine life and microorganisms, making it a point of interest for bioprospecting. nih.govresearchgate.net The isolation from this specific geographical location highlights the importance of exploring unique marine environments for novel microbial diversity and the potential for discovering new natural products. nih.govmdpi.com
Optimization of Fermentation Conditions for Enhanced Metabolite Production
To maximize the yield of this compound and other secondary metabolites, the fermentation conditions for B. subtilis 109GGC020 were carefully optimized. The cultivation of the strain was carried out over a period of seven days to facilitate the production of these compounds. nih.govacs.org While specific details of all optimized parameters for this exact strain are proprietary to the research, general strategies for enhancing metabolite production in Bacillus species often involve adjusting nutritional sources and culture conditions. This can include the selection of optimal carbon and nitrogen sources, as well as controlling physical parameters like temperature, pH, and aeration. frontiersin.orgscirp.org For instance, studies on other Bacillus subtilis strains have shown that factors like the type of carbon source (e.g., glucose), nitrogen source (e.g., yeast extract), and the concentration of various salts can significantly influence the production of secondary metabolites. scirp.org The successful isolation of this compound was achieved under such optimized growth conditions. nih.govacs.org
Methodologies for Compound Isolation and Purification
The extraction and purification of this compound from the fermentation broth of Bacillus subtilis 109GGC020 involved sophisticated separation techniques to isolate the pure compound.
Chromatographic Separation Techniques
Following the fermentation process, the culture broth containing a mixture of metabolites was subjected to a series of chromatographic procedures to isolate this compound. nih.govacs.org Chromatography is a fundamental technique for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov
Initial steps typically involve solvent extraction to separate the organic compounds from the aqueous culture medium. The resulting crude extract is then subjected to various chromatographic methods. These methods often include column chromatography, which separates compounds based on their polarity and interaction with a solid support material. nih.gov Further purification is commonly achieved using High-Performance Liquid Chromatography (HPLC), a high-resolution technique that allows for the fine separation of closely related compounds. waters.com The use of these chromatographic techniques was instrumental in obtaining pure this compound from the complex mixture of secondary metabolites produced by the bacterium. nih.govacs.org
Spectroscopic and Spectrometric Characterization of this compound
The definitive structure of this compound was elucidated through a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
The molecular formula of this compound was determined by high-resolution electrospray ionization mass spectrometry (HRESI-MS). nih.govacs.org This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.
The detailed structural framework was established using an array of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. nih.govacs.org These included one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were crucial in establishing the connectivity of protons and carbons within the molecule. acs.org
The relative stereochemistry of this compound was assigned based on the analysis of coupling constants in the ¹H NMR spectrum and through chemical derivatization studies. nih.govacs.org To resolve issues of signal overlap in the ¹H NMR spectra, the data was recorded in different solvents to obtain more accurate coupling constant values. nih.govacs.org This comprehensive spectroscopic and spectrometric analysis provided the conclusive structure of this compound. nih.govacs.org
Application of Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
The structural backbone of this compound was pieced together using various two-dimensional nuclear magnetic resonance (2D NMR) techniques. acs.orgnih.gov 2D NMR spectroscopy provides through-bond and through-space correlations between atoms, which is crucial for determining the complex structure of natural products. wikipedia.orgcreative-biostructure.com
Key 2D NMR experiments employed in the elucidation of this compound include:
Correlation Spectroscopy (COSY): This experiment was fundamental in identifying proton-proton (¹H-¹H) coupling networks within the molecule, establishing the connectivity of adjacent protons. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlated proton signals with their directly attached carbon atoms, providing a map of C-H bonds. wikipedia.orgcreative-biostructure.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique was instrumental in establishing long-range correlations between protons and carbons (typically 2-3 bonds away), which helped to connect the different spin systems identified by COSY and to place functionalities like carbonyl groups and quaternary carbons. mdpi.com
Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY experiments provided information about the spatial proximity of protons, which was crucial for determining the relative stereochemistry of the molecule. semanticscholar.org
Through the comprehensive analysis of these 2D NMR datasets, the planar structure and parts of the relative stereochemistry of this compound were successfully determined. acs.orgnih.gov Due to signal overlap in the ¹H NMR spectra, the NMR data were recorded in different solvents to obtain accurate coupling constant values. acs.orgnih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Elucidation
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was a critical tool in determining the exact molecular formula of this compound. acs.orgnih.gov This technique measures the mass-to-charge ratio of ions with very high accuracy, allowing for the unambiguous determination of the elemental composition.
For this compound, HR-ESI-MS analysis provided a precise mass measurement, which was then used to calculate the molecular formula. mdpi.com This information was fundamental for the subsequent structural elucidation, as it established the number and types of atoms present in the molecule, which was then corroborated by the NMR data. acs.orgnih.gov The combination of HR-ESI-MS and NMR spectroscopy is a powerful approach for the de novo identification of novel natural products. nih.gov
Assignment of Stereoconfigurations via Coupling Constants and Chemical Derivatization Studies
Determining the precise three-dimensional arrangement of atoms, or stereoconfiguration, of this compound required a combination of analytical techniques. acs.orgnih.gov
Coupling Constants: The magnitude of the coupling constants (J-values) obtained from the high-resolution ¹H NMR spectra provided valuable information about the dihedral angles between adjacent protons. This was particularly important for assigning the geometry of the double bonds within the macrolide ring. acs.orgnih.gov
Chemical Derivatization: Chemical derivatization studies were also employed to confirm the stereochemical assignments. acs.orgnih.gov This involves reacting the natural product with a chiral reagent to form diastereomeric derivatives. The analysis of the NMR spectra of these derivatives can then allow for the determination of the absolute configuration of specific stereocenters.
These methods, in conjunction with a thorough review of literature data for related macrolactin compounds, enabled the assignment of the stereoconfigurations within this compound. acs.orgnih.govresearchgate.net
Structural Identification as an O-methylated Macrolactin B
Comprehensive analysis of all the spectroscopic and chemical data led to the identification of this compound as an O-methylated derivative of Macrolactin B. sci-hub.se This means that this compound shares the same core macrolide scaffold as Macrolactin B, with the key difference being the presence of an additional methyl group attached to one of the hydroxyl groups of the parent compound. sci-hub.se The location of this methylation was determined through the detailed analysis of HMBC and ROESY NMR data. This structural relationship places this compound within the broader family of macrolactin antibiotics. sci-hub.setandfonline.com
Biosynthetic Pathways of Gageomacrolactin 2
Polyketide Synthase (PKS) Pathway Architecture in Macrolactin Biosynthesis
The fundamental scaffold of macrolactins is assembled by a Type I Polyketide Synthase (PKS) system. researchgate.netnih.gov These PKSs are large, multi-domain enzyme complexes that function like a molecular assembly line to construct complex natural products from simple precursor units. wikipedia.org
In the case of macrolactins, the producing organism, typically a bacterium from the genus Bacillus, utilizes a modular Type I PKS. acs.orgnih.gov Research on Bacillus amyloliquefaciens FZB42 has identified the specific gene cluster responsible, known as the pks2 or macrolactin (mln) gene cluster. acs.orgresearchgate.net This cluster is notable for its trans-acyltransferase (AT) architecture. nih.govresearchgate.net Unlike typical cis-AT PKSs where each module contains its own AT domain, trans-AT systems utilize a single, discrete AT enzyme that is used iteratively across multiple modules to load the extender units, which are derived from acetate (B1210297)/malonate. acs.orgnih.govresearchgate.net
The macrolactin assembly line is encoded by the genes mlnB through mlnH. researchgate.net The process is initiated by the loading of a malonyl unit, catalyzed by the MlnA acyltransferase. researchgate.net This unit is then decarboxylated to provide the acetate starter molecule. The growing polyketide chain is then passed sequentially from one module to the next, with each module adding another two-carbon unit and performing specific chemical reductions. The final step on the PKS assembly line is the release and cyclization of the full-length polyketide chain into the characteristic 24-membered lactone ring that defines the macrolactin family. researchgate.net
| Domain | Function in Macrolactin Biosynthesis |
| KS (Ketosynthase) | Catalyzes the Claisen condensation, forming a new carbon-carbon bond to extend the polyketide chain. wikipedia.orgfrontiersin.org |
| AT (Acyltransferase) | Selects and loads the malonyl-CoA extender units onto the Acyl Carrier Protein (ACP). In macrolactin biosynthesis, this is a discrete trans-acting enzyme (MlnA). acs.orgresearchgate.net |
| ACP (Acyl Carrier Protein) | Covalently tethers the growing polyketide chain via a phosphopantetheine arm and presents it to the various catalytic domains. wikipedia.org |
| KR (Ketoreductase) | Reduces a keto group to a hydroxyl group. |
| DH (Dehydratase) | Eliminates a water molecule to form a double bond. |
| ER (Enoylreductase) | Reduces a double bond to a single bond. |
| TE (Thioesterase) | Catalyzes the final release of the completed polyketide chain, often accompanied by cyclization to form the macrolactone ring. researchgate.net |
Enzymatic Tailoring Modifications
Once the core macrolactin A scaffold is released from the PKS, it undergoes a series of post-assembly modifications, known as tailoring reactions. These enzymatic modifications are responsible for the vast structural diversity observed in the macrolactin family and are crucial for their varied biological activities. researchgate.netnih.gov These reactions are typically performed by enzymes encoded by genes located outside the primary mln gene cluster. researchgate.netresearchgate.net
Epoxidation is a known tailoring step in the biosynthesis of some macrolactins. researchgate.netnih.gov This reaction involves the enzymatic formation of an epoxide ring across a double bond in the macrolactone structure. An example of this is the formation of 15,17-epoxy-16-hydroxy macrolactin A. researchgate.net While the specific enzymes responsible for these epoxidations in the macrolactin pathway are not fully characterized, this modification adds another layer of structural complexity to the macrolactin family.
Glycosylation, the attachment of sugar moieties, is a key tailoring step that enhances the structural diversity and can modulate the biological activity of natural products. researchgate.net This process is particularly relevant to the gageomacrolactins, which are characterized by the presence of sugar groups. researchgate.net In macrolactins, glycosylation can occur at the hydroxyl groups, such as those at positions C-7 and C-15 of the macrolactone ring. researchgate.net
The enzymes that catalyze this reaction are glycosyltransferases (GTs). researchgate.net In Bacillus marinus B-9987, a GT named bmmGT1 was identified and shown to be capable of glycosylating the macrolactin core, leading to the production of novel glycosylated macrolactin analogues. nih.gov This demonstrates that dedicated glycosylation machinery exists to diversify the macrolactin scaffold.
Acylation involves the attachment of an acyl group (such as malonyl or succinyl) to the macrolactin scaffold. researchgate.netnih.gov This modification is frequently observed at the C-7 hydroxyl group, resulting in well-known derivatives like 7-O-malonyl-macrolactin A and 7-O-succinyl-macrolactin A. acs.orgnih.govfrontiersin.org These acylation reactions are catalyzed by acyltransferases that are not part of the core PKS gene cluster. researchgate.netresearchgate.net The addition of these acyl groups can significantly influence the molecule's properties and biological activity. asm.org
Methylation is another important tailoring reaction that can occur on the macrolactin backbone. researchgate.net Gageomacrolactin 2 is specifically defined by this modification, having been identified as an O-methylated derivative of Macrolactin B. sci-hub.se This O-methylation is carried out by methyltransferase enzymes, which, like other tailoring enzymes, are believed to be encoded by genes external to the main biosynthetic cluster. researchgate.net This specific methylation event distinguishes this compound from its parent compound and contributes to the spectrum of chemical diversity within the macrolactin family.
Acylation Reactions
Genetic Basis of Macrolactin Biosynthesis
The genetic blueprint for macrolactin production is contained within a dedicated biosynthetic gene cluster (BGC). frontiersin.orgasm.org In the well-studied producer organism Bacillus amyloliquefaciens FZB42, this cluster is designated as pks2 (and later renamed the mln cluster). acs.orgresearchgate.net The entire cluster is approximately 78 kilobases long and contains nine genes, named mlnA through mlnI. researchgate.net
The core of the cluster consists of the large, modular PKS genes (mlnB to mlnH) that encode the main polyketide assembly line. researchgate.net The mlnA gene encodes the discrete trans-acyltransferase responsible for loading the extender units. researchgate.net The function of the mlnI gene is related to a thioesterase domain, likely involved in the final release and cyclization of the polyketide chain. researchgate.net The genetic potential to produce macrolactins is widespread among various strains of Bacillus amyloliquefaciens and other related Bacillus species. acs.orgasm.org
Mechanistic Insights into the Biological Action of Gageomacrolactin 2
Elucidation of Cellular and Molecular Targets in Microorganisms
The broad-spectrum activity of Gageomacrolactin 2 suggests that it may engage with multiple conserved targets within microbial cells. The elucidation of these targets is critical for understanding its efficacy and for the potential development of new antimicrobial strategies. Investigations have focused on its impact on the physical and biochemical integrity of the cell.
A primary mechanism of action for many antimicrobial compounds is the disruption of the microbial cell membrane, a critical barrier that maintains cellular homeostasis. While direct studies on this compound's membrane effects are limited, research on closely related macrolactins provides significant insights into this mode of action.
The general mechanism for membrane disruption by such antimicrobial agents often involves interaction with the lipid bilayer. mdpi.commicrobenotes.com These interactions can lead to the formation of pores or a "carpet-like" perturbation of the membrane, increasing its permeability. openaccessjournals.commdpi.com
Table 1: Effect of Macrolactin XY on Enterococcus faecalis
| Parameter Investigated | Observation | Implied Mechanism | Reference |
| Cell Membrane Potential | Altered | Disruption of membrane electrochemical gradient | mdpi.com |
| Cell Membrane Integrity | Compromised | Increased permeability and leakage | mdpi.com |
| Gene Expression | Inhibition of energy metabolism-associated genes | Secondary effect of membrane disruption | mdpi.com |
The bacterial cell wall, particularly the peptidoglycan layer, is a robust and essential structure that provides physical protection and maintains cell shape. mdpi.comwikipedia.org Its biosynthesis is a well-established target for many successful antibiotics. libretexts.orglibretexts.org While direct evidence for this compound inhibiting cell wall biosynthesis is not yet available, some studies on related compounds hint at a possible, albeit indirect, influence.
Electron microscopy of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) treated with 7-O-malonyl macrolactin A revealed significant alterations in the septation process. nih.gov Septation is intrinsically linked to cell wall synthesis, as the formation of the dividing septum requires the coordinated synthesis of new peptidoglycan. mdpi.combiorxiv.org The observed inhibition of proper septum formation could suggest an indirect interference with the cell wall synthesis machinery. nih.gov
However, it is important to note that other research on Macrolactin A has led to the hypothesis that its primary target is likely not the biosynthesis of the cell wall. biorxiv.org This is based on the observation that its antibacterial activity does not consistently correlate with the type of bacterial cell wall (Gram-positive or Gram-negative). biorxiv.org Therefore, while some macrolactins may affect processes related to the cell wall, it is not currently considered the primary mechanism of action for this class of compounds.
A significant facet of the antimicrobial activity of macrolactins involves the targeted inhibition of key enzymes essential for bacterial survival. This mode of action offers a high degree of specificity and potency.
One of the well-documented targets for a related macrolactin is peptide deformylase (PDF). nih.govnih.gov Macrolactin N, a 24-membered ring lactone structurally related to this compound, has been identified as an inhibitor of Staphylococcus aureus peptide deformylase. nih.govkribb.re.kr This enzyme is crucial for bacterial protein maturation, as it removes the N-formyl group from newly synthesized polypeptide chains. nih.govnih.gov The inhibition of PDF is a vital antibacterial strategy because this process is essential for bacterial growth and survival but is absent in the cytoplasm of mammalian cells, offering a high degree of selective toxicity. nih.govmdpi.com Macrolactin N was found to inhibit S. aureus peptide deformylase with a half-maximal inhibitory concentration (IC50) of 7.5 µM. nih.govkribb.re.krmdpi.com
More recently, a groundbreaking study published in early 2024 has elucidated that Macrolactin A functions as a potent inhibitor of protein biosynthesis by targeting the translation elongation factor Tu (EF-Tu). biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov EF-Tu is a universally conserved GTP-binding protein that plays a critical role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA to the ribosome. The study revealed that Macrolactin A inhibits the initial step of the elongation stage. biorxiv.orgnih.gov Molecular modeling further suggested that Macrolactin A binds to a site at the interface of domains 1 and 2 of EF-Tu. biorxiv.orgresearchgate.net The concentration of Macrolactin A needed to inhibit protein synthesis in an E. coli cell-free system was 50 times lower than that required in a S. aureus system, indicating potential species-specific differences in sensitivity. biorxiv.orgnih.gov
These findings highlight that the broader macrolactin family, to which this compound belongs, can interfere with fundamental bacterial processes through the specific inhibition of essential enzymes.
Table 2: Inhibition of Key Microbial Enzymes by Related Macrolactins
| Macrolactin Compound | Target Enzyme | Function of Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
| Macrolactin N | Peptide Deformylase (S. aureus) | Protein maturation (deformylation) | 7.5 µM | nih.govkribb.re.krmdpi.com |
| Macrolactin A | Elongation Factor Tu (EF-Tu) | Protein synthesis (elongation) | Not specified | biorxiv.orgbiorxiv.orgresearchgate.net |
Comparative Chemical Biology of Gageomacrolactins Within the Macrolactin Family
Phylogenetic Relationships of Producing Organisms within the Bacillus Genus
The production of macrolactins, including gageomacrolactins, is predominantly associated with bacteria of the genus Bacillus. Specifically, Gageomacrolactin 2 is a secondary metabolite isolated from the marine-derived bacterial strain Bacillus subtilis 109GGC020. acs.orgnih.govmdpi.com This strain was discovered in a marine sediment sample collected from Gageocho, a reef in the Republic of Korea. acs.orgnih.gov
The genus Bacillus is vast and ubiquitous, known for its remarkable genetic and metabolic diversity. nih.govmdpi.com Macrolactin-producing species typically fall within the Bacillus subtilis group, a cluster of phylogenetically related species that includes B. subtilis, B. amyloliquefaciens, B. licheniformis, and B. pumilus. mdpi.comvjol.info.vn Phylogenetic analyses based on 16S rRNA and other housekeeping genes confirm the close relationship among these species, which are often difficult to distinguish by traditional methods alone. vjol.info.vnnih.gov The ability to produce a wide array of secondary metabolites, such as lipopeptides, polyketides, and macrolides, is a hallmark of this group, reflecting their adaptation to diverse and competitive environments like marine sediments. mdpi.comsci-hub.se
| Producing Organism | Phylogenetic Group | Notable Macrolactins Produced |
| Bacillus subtilis (e.g., strain 109GGC020) | Bacillus subtilis group | Gageomacrolactins 1, 2, 3; Macrolactins A, B, F, W acs.orgnih.gov |
| Bacillus amyloliquefaciens | Bacillus subtilis group | Macrolactin V, Macrolactin S mdpi.com |
| Bacillus polyfermenticus | Bacillus subtilis group | Macrolactin A, 7-O-succinyl macrolactin A researchgate.net |
Structural Homologies and Distinctive Features of this compound Compared to Other Macrolactins
Macrolactins share a common structural scaffold: a 24-membered lactone ring featuring three diene moieties. mdpi.com The diversity within this family arises from various substitutions and modifications to this core structure.
This compound is structurally defined as an O-methylated derivative of Macrolactin B. sci-hub.se This specific modification is a key distinguishing feature. To understand its uniqueness, a comparison with the parent compound, Macrolactin A, and its direct precursor, Macrolactin B, is essential.
Macrolactin A is considered a foundational structure in this family. It is a 24-membered macrolide with hydroxyl groups at positions C-7, C-13, and C-15. nih.gov
Macrolactin B is closely related to Macrolactin A.
This compound differs from Macrolactin B through the O-methylation at one of the hydroxyl groups. This seemingly minor alteration can significantly influence the compound's physicochemical properties and biological activity. sci-hub.se
| Compound | Core Structure | Key Structural Features & Modifications |
| Macrolactin A | 24-membered macrolide | Hydroxyl groups at C-7, C-13, and C-15. nih.gov |
| Macrolactin B | 24-membered macrolide | Parent compound for this compound. |
| This compound | 24-membered macrolide | O-methylated derivative of Macrolactin B. sci-hub.se |
| Gageomacrolactin 1 | 24-membered macrolide | An epoxide of Macrolactin A. sci-hub.se |
| Gageomacrolactin 3 | 24-membered macrolide | A reduced form of Macrolactin B. sci-hub.se |
Comparative Analysis of Biological Profiles Across Macrolactin Subclasses
The macrolactin family exhibits a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral effects. mdpi.com The structural variations among different macrolactins lead to distinct biological profiles.
This compound demonstrates potent and broad-spectrum antimicrobial activity. Studies have shown that the new gageomacrolactin derivatives display significant antibiotic properties against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.02 to 0.05 μM. acs.orgnih.gov Furthermore, they are effective fungicides against various pathogenic fungi, with MIC values between 0.04 and 0.3 μM. acs.orgnih.govmdpi.com
The biological activity of gageomacrolactins is comparable to their parent compounds. sci-hub.se However, a crucial distinction is their cytotoxicity. While Macrolactin A and its succinyl derivative (7-O-succinylmacrolactin A) have been reported to exhibit cytotoxic effects, Gageomacrolactins 1, 2, and 3 did not display any cytotoxicity in the tested assays. sci-hub.se This lack of cytotoxicity makes the gageomacrolactin scaffold a valuable candidate for further drug development.
The hydroxyl group at the C-15 position is suggested to be important for the antimicrobial activity of macrolactins. mdpi.com The methylation present in this compound represents a key structural change that modulates its biological profile, retaining potent antimicrobial efficacy while mitigating cytotoxicity.
| Compound/Class | Antibacterial Activity (Target Organisms) | Antifungal Activity (Target Organisms) |
| Gageomacrolactins (1-3) | Gram-positive: S. aureus, B. subtilis, B. cereusGram-negative: E. coli, S. typhi, P. aeruginosa (MIC: 0.02–0.05 μM) acs.orgnih.govmdpi.com | A. niger, B. cinerea, C. acutatum, C. albicans, R. solani (MIC: 0.04–0.3 μM) acs.orgnih.govmdpi.com |
| Macrolactin A | Gram-positive: S. aureus, B. subtilis (MICs vary, e.g., 2-10 µg/mL for S. aureus) researchgate.netbiorxiv.org | Active against various fungi. mdpi.com |
| 7-O-succinyl macrolactin A | Active against MRSA and VRE. researchgate.net | Not specified. |
| 7-O-malonyl macrolactin A | Active against MRSA and VRE. nih.gov | Not specified. |
| Macrolactin F | Low activity against S. aureus and B. subtilis. mdpi.com | Active against R. solani and C. albicans. sci-hub.se |
Advanced Research Trajectories and Synthetic Biology Approaches for Gageomacrolactin 2
Chemoenzymatic and Synthetic Biology Approaches for Novel Gageomacrolactin Analog Production
The intricate structure of Gageomacrolactin 2 presents significant challenges for total chemical synthesis. Chemoenzymatic and synthetic biology approaches offer powerful alternatives for the production of both the natural compound and novel analogs with potentially improved properties.
Chemoenzymatic Synthesis: This strategy combines the precision of enzymatic catalysis with the versatility of chemical reactions to construct complex molecules. thieme-connect.debiorxiv.orgchemrxiv.orgresearchgate.net While a specific chemoenzymatic synthesis for this compound has not been detailed in the literature, the general principles are highly applicable. The biosynthesis of macrolides like this compound involves modular polyketide synthases (PKSs). nih.gov A chemoenzymatic approach could involve the synthesis of precursor molecules chemically, which are then subjected to key enzymatic transformations, such as those catalyzed by specific PKS modules or tailoring enzymes, to generate the macrolactone core or introduce specific functionalities. thieme-connect.denih.gov This method allows for the creation of a diverse library of analogs by modifying the synthetic precursors, a task that would be difficult to achieve through genetic manipulation alone. nih.gov
Synthetic Biology Approaches: Synthetic biology aims to design and construct new biological parts, devices, and systems. frontiersin.orgcbd.intwur.nl In the context of this compound, this could involve the heterologous expression of its biosynthetic gene cluster (BGC) in a more tractable host organism. nih.gov The identification and transfer of the complete Gageomacrolactin BGC into a well-characterized chassis strain, such as Escherichia coli or an optimized Bacillus subtilis strain, could facilitate higher production titers and easier genetic manipulation. nih.govfrontiersin.org Furthermore, pathway refactoring—redesigning the BGC to decouple it from its native complex regulation—can allow for precise control over the production of this compound and its derivatives. nih.gov
The table below outlines potential strategies for generating this compound analogs using these advanced methods.
| Approach | Strategy | Potential Outcome | Key Enabling Technologies |
| Chemoenzymatic Synthesis | Synthesis of modified precursor molecules followed by enzymatic cyclization and modification. | Generation of analogs with altered ring sizes, side chains, and functional groups. | In vitro enzymatic reactions, protein engineering of biosynthetic enzymes. thieme-connect.denih.gov |
| Synthetic Biology | Heterologous expression of the Gageomacrolactin BGC in an engineered host. | Increased production yields and simplified downstream processing. | DNA synthesis and assembly, host engineering, CRISPR-Cas9 genome editing. nih.govfrontiersin.org |
| Synthetic Biology | Pathway refactoring and modular assembly of biosynthetic genes. | Creation of novel macrolides by combining genes from different pathways. | Standardized biological parts (BioBricks), computational pathway design. nih.gov |
Genetic Engineering of Producer Strains for Enhanced Bioproduction and Structural Diversification
The native producer of this compound, Bacillus subtilis strain 109GGC020, provides a direct target for genetic engineering to enhance production and generate structural diversity. nih.govacs.org B. subtilis is a well-studied model organism with a robust toolbox for genetic manipulation. nih.govnih.gov
Enhanced Bioproduction: A primary goal of genetic engineering is to increase the yield of this compound. Several strategies can be employed:
Overexpression of Biosynthetic Genes: Increasing the copy number or enhancing the expression of the Gageomacrolactin BGC can lead to higher product titers. This can be achieved by placing the genes under the control of strong, inducible promoters. nih.govfrontiersin.org
Precursor Pathway Engineering: The biosynthesis of this compound depends on the availability of precursor molecules derived from central metabolism. frontiersin.org Engineering the central carbon metabolism to channel more flux towards these precursors, such as acetyl-CoA and malonyl-CoA, can significantly boost production. nih.govnih.gov
Elimination of Competing Pathways: The metabolic resources of the cell can be diverted to other secondary metabolite pathways. Knocking out the genes for these competing pathways can redirect precursors and energy towards this compound synthesis. nih.govfrontiersin.org
Regulator Engineering: The expression of BGCs is often tightly controlled by regulatory proteins. Overexpressing positive regulators or deleting negative regulators can unlock the full biosynthetic potential of the strain.
Structural Diversification: Genetic manipulation of the PKS and tailoring enzymes within the Gageomacrolactin BGC can lead to the production of novel analogs.
PKS Module Engineering: The modular nature of PKSs allows for the targeted modification of individual domains to alter the structure of the polyketide backbone. For example, inactivating a dehydratase (DH) or ketoreductase (KR) domain can lead to the introduction or removal of double bonds or hydroxyl groups, respectively.
Tailoring Enzyme Manipulation: The enzymes that modify the macrolactone core after its formation, such as hydroxylases or glycosyltransferases, can be targeted. Introducing or deleting these genes can result in analogs with different hydroxylation patterns or sugar moieties.
The following table summarizes genetic engineering strategies for the B. subtilis producer strain.
| Engineering Goal | Strategy | Specific Target | Expected Outcome |
| Enhanced Production | Overexpression of BGC | Gageomacrolactin BGC | Increased yield of this compound. |
| Enhanced Production | Precursor flux enhancement | Genes in central carbon metabolism | Increased availability of building blocks for synthesis. nih.govnih.gov |
| Enhanced Production | Deletion of competing pathways | Other secondary metabolite BGCs | Redirection of metabolic resources to this compound. frontiersin.org |
| Structural Diversification | PKS domain inactivation | DH, KR, or ER domains in PKS modules | Generation of analogs with altered saturation patterns. |
| Structural Diversification | Tailoring enzyme modification | Hydroxylase or glycosyltransferase genes | Production of new hydroxylated or glycosylated derivatives. |
Exploration of Ecological Significance and Inter-species Interactions of Gageomacrolactins in Marine Environments
Gageomacrolactins are produced by a marine sediment-derived bacterium, suggesting they play a role in the complex chemical ecology of their native environment. nih.govacs.orgnumberanalytics.com Understanding this ecological significance is crucial for appreciating their natural function and potential applications.
Ecological Roles: Secondary metabolites like this compound are not merely waste products but are believed to serve specific functions for the producing organism. nih.gov Given their potent antimicrobial properties, Gageomacrolactins likely function as a defense mechanism, inhibiting the growth of competing bacteria and fungi in the nutrient-rich and competitive marine sediment environment. nih.govmdpi.comnih.govbioflux.com.ro This would allow B. subtilis 109GGC020 to secure its niche and access resources.
Inter-species Interactions: The production of Gageomacrolactins could be a form of chemical communication or warfare. nih.govwikipedia.orgaanmelder.nl These molecules can act as signaling molecules (infochemicals) that influence the behavior of other microorganisms in the vicinity. aanmelder.nl For instance, at sub-inhibitory concentrations, Gageomacrolactins might modulate gene expression in neighboring microbes, affecting processes like biofilm formation or virulence factor production. nih.gov The study of these interactions is part of the growing field of marine microbial chemical ecology, which seeks to understand how chemical signals shape microbial communities and ecosystem functions. nih.govaanmelder.nlmdpi.com Investigating how the production of Gageomacrolactins is regulated in response to the presence of other species could provide insights into the chemical dialogues occurring in marine microbial consortia. uminho.pt
Development of High-Throughput Screening Methodologies for Mechanistic Studies
To fully explore the therapeutic potential of this compound and its analogs, robust high-throughput screening (HTS) methodologies are essential. nih.govnih.govbmglabtech.com HTS allows for the rapid testing of large numbers of compounds against specific biological targets, facilitating the identification of lead compounds and the elucidation of their mechanisms of action. bmglabtech.comassay.worksdrugtargetreview.com
Target-Based Screening: Identifying the specific molecular target of this compound is a key objective. HTS assays can be designed to screen a library of Gageomacrolactin analogs against a panel of potential targets, such as essential bacterial enzymes or ribosomal components. nih.gov This approach can pinpoint the precise mechanism of its antimicrobial activity.
Cell-Based Screening: In addition to target-based assays, cell-based HTS can provide a more holistic view of a compound's activity within a living system. nih.gov This can involve screening for growth inhibition of a wide range of pathogenic bacteria and fungi. High-content screening, a more advanced form of cell-based screening, uses automated microscopy and image analysis to assess multiple cellular parameters simultaneously, providing detailed information on the phenotypic effects of the compounds.
Mechanism of Action Studies: HTS can also be adapted to investigate the mechanism of action. For example, screens can be designed to identify compounds that are synergistic with known antibiotics, or that are effective against drug-resistant strains. Furthermore, HTS can be used to profile the activity of Gageomacrolactin analogs against a panel of mutants with defects in specific cellular pathways, helping to identify the pathways affected by the compounds. mdpi.com
The development of these HTS methodologies will be crucial for accelerating the drug discovery process for Gageomacrolactin-based therapeutics.
| Screening Type | Objective | Methodology | Potential Insights |
| Target-Based HTS | Identify the molecular target of this compound. | Biochemical assays with purified proteins or enzymes. nih.govdrugtargetreview.com | Elucidation of the specific mechanism of action. |
| Cell-Based HTS | Determine the spectrum of antimicrobial activity. | Automated measurement of microbial growth inhibition. nih.gov | Identification of potent and broad-spectrum analogs. |
| High-Content Screening | Characterize the phenotypic effects on cells. | Automated microscopy and image analysis of treated cells. | Detailed understanding of cellular responses to the compounds. |
| Mechanism of Action Profiling | Uncover the cellular pathways affected by the compounds. | Screening against mutant libraries or in combination with other drugs. | Identification of synergistic interactions and resistance mechanisms. |
Q & A
Q. Table 1: Key Techniques for Characterizing this compound
| Technique | Purpose | Critical Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure | Solvent, reference standards |
| HR-MS | Determine molecular formula | Ionization mode (ESI, EI) |
| HPLC-UV | Assess purity | Column type, mobile phase |
| FTIR | Functional group identification | Sample preparation (KBr pellet) |
Q. Table 2: Common Pitfalls in Bioactivity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
